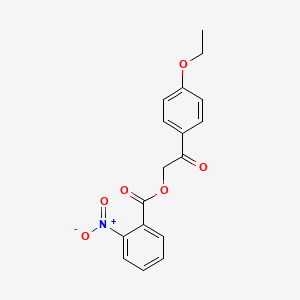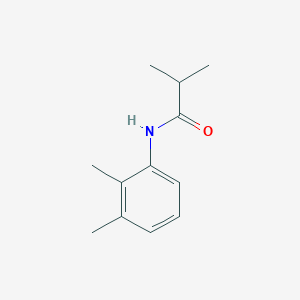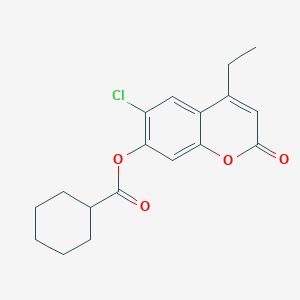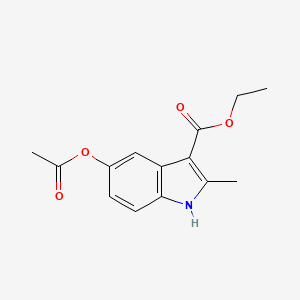
5-(4-ethylbenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethylbenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EBP, is a versatile organic compound with a pyrimidine backbone. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In
作用机制
The exact mechanism of action of EBP is not fully understood. However, it is believed that EBP acts as a hole-transporting material in OLEDs and OPVs by facilitating the movement of positively charged holes from the anode to the active layer of the device. In bioimaging applications, EBP is believed to interact with biological molecules such as proteins and nucleic acids, resulting in a change in its fluorescence properties.
Biochemical and Physiological Effects:
EBP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in vitro and in vivo, making it a promising candidate for biomedical applications. EBP has also been shown to have good solubility in various solvents, which is important for its use in organic electronics and bioimaging.
实验室实验的优点和局限性
One of the main advantages of EBP is its ease of synthesis, which makes it readily available for research purposes. EBP also has good stability and can be stored for extended periods of time without degradation. However, one limitation of EBP is its relatively low fluorescence quantum yield, which may limit its sensitivity in bioimaging applications.
未来方向
There are several future directions for research on EBP. One area of interest is the development of new synthesis methods to improve the yield and purity of EBP. Another area of interest is the optimization of EBP for use in organic electronics and bioimaging applications. Additionally, the development of new derivatives of EBP with improved properties is an area of active research. Finally, the investigation of the biochemical and physiological effects of EBP is an important area of future research.
合成方法
EBP can be synthesized through a simple one-pot reaction of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction to form the pyrimidine ring. The yield of EBP can be improved by using different solvents and reaction conditions.
科学研究应用
EBP has been extensively studied for its potential applications in various fields. One of the most promising applications is in organic electronics, where EBP can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. EBP has also been investigated for its potential use as a fluorescent probe for bioimaging and as a building block for supramolecular materials.
属性
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-13-8-10-14(11-9-13)12-16-17(22)20-19(24)21(18(16)23)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,22,24)/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOVCWOZPGHHOA-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5791742.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5791758.png)
![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
![10-[benzyl(methyl)amino]-2-oxodecanal oxime hydrochloride](/img/structure/B5791790.png)



![1-[(2,4,5-trichlorophenoxy)acetyl]pyrrolidine](/img/structure/B5791809.png)
